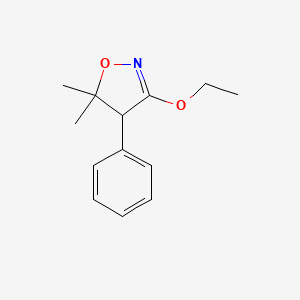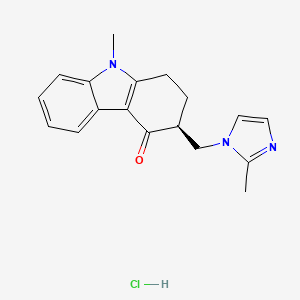
Daidzeína 7-Tri-O-acetil-|A-D-glucurónico Ácido Metil Éster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester is a biochemical compound with the molecular formula C28H26O13 and a molecular weight of 570.50 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of daidzein, an isoflavone found in soybeans and other legumes, known for its potential health benefits.
Aplicaciones Científicas De Investigación
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmacological Studies: Investigated for its potential effects on various biological pathways and its role in disease prevention and treatment.
Nutritional Research: Studied for its health benefits, particularly in relation to its parent compound, daidzein, which is known for its antioxidant and anti-inflammatory properties.
Métodos De Preparación
The synthesis of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves multiple steps, including the acetylation of daidzein and subsequent glucuronidation. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, followed by glucuronidation using glucuronic acid derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Análisis De Reacciones Químicas
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of estrogen receptors, antioxidant activity, and inhibition of certain enzymes involved in inflammatory processes . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester can be compared with other similar compounds, such as:
Daidzein-7-glucuronide-4′-sulfate: Another derivative of daidzein with different glucuronidation patterns.
Genistein-7-glucuronide-4′-sulfate: A similar isoflavone derivative with distinct biological activities.
Daidzein-4′,7-diglucuronide: A compound with multiple glucuronidation sites, offering different pharmacokinetic properties.
These compounds share structural similarities but differ in their specific biological effects and applications, highlighting the uniqueness of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester .
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O13/c1-13(29)37-23-24(38-14(2)30)26(39-15(3)31)28(41-25(23)27(34)35-4)40-18-9-10-19-21(11-18)36-12-20(22(19)33)16-5-7-17(32)8-6-16/h5-12,23-26,28,32H,1-4H3/t23-,24-,25-,26+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWYIYHBFWANGL-YYDZWWTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747403 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041134-15-9 |
Source


|
| Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene](1,2,3-13C3)propanedioic acid](/img/structure/B583630.png)

![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)








